2-Amino-6-hydroxybenzoate d'éthyle

Vue d'ensemble

Description

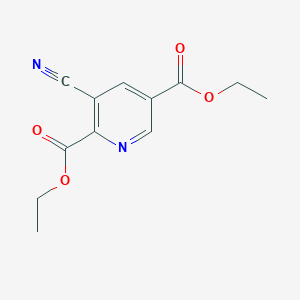

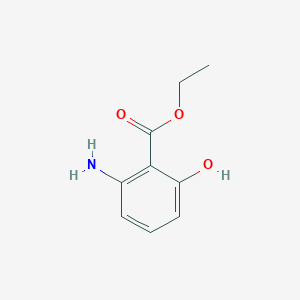

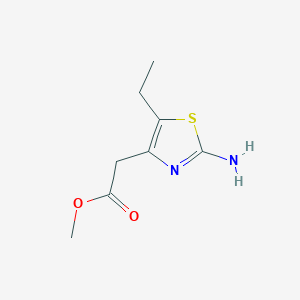

Ethyl 2-amino-6-hydroxybenzoate is a chemical compound with the molecular formula C9H11NO3 . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-6-hydroxybenzoate can be analyzed using various spectroscopic techniques such as NMR, IR, and Mass Spectroscopy . The compound’s molecular geometry, HOMO–LUMO energy gap, and molecular electrostatic potential (MEP) surface can be derived using density functional theory (DFT) methods .

Applications De Recherche Scientifique

Blocs de construction organiques

Le 2-amino-6-hydroxybenzoate d'éthyle est utilisé comme bloc de construction organique dans la synthèse chimique . C'est un composé polyvalent qui peut être utilisé pour construire une variété de molécules complexes.

Tests pharmaceutiques

Ce composé est utilisé dans les tests pharmaceutiques . Il peut servir de référence pour des résultats précis, garantissant la qualité et la cohérence des produits pharmaceutiques.

Synthèse de quinazolineamines

Le this compound peut être utilisé dans la synthèse de 6,7-dihydroxy-4-quinazolineamines substituées . Ces composés ont un potentiel thérapeutique important.

Inhibiteurs de la tyrosine kinase

Le composé joue un rôle dans la synthèse des inhibiteurs de la tyrosine kinase . Ces inhibiteurs sont importants dans le traitement de divers types de cancer, car ils peuvent bloquer certaines protéines qui favorisent la croissance cellulaire.

Synthèse de tandutinib, erlotinib et gefitinib

Le this compound est utilisé dans la synthèse améliorée de trois 6,7-dihydroxy-4-quinazolineamines substituées : tandutinib, erlotinib et gefitinib . Ce sont des médicaments puissants utilisés dans le traitement du cancer.

Utilisation en recherche

Ce composé est principalement utilisé à des fins de recherche . C'est un outil précieux pour les scientifiques qui étudient diverses réactions et processus chimiques.

Mécanisme D'action

Target of Action

Ethyl 2-amino-6-hydroxybenzoate, also known as Ethyl hydroxybenzoate, is a derivative of benzoic acid, which is esterified with an ethyl group and para-substituted with a hydroxyl group . It belongs to the class of compounds known as p-hydroxybenzoic acid alkyl esters, which are known to interact with various targets in the body .

Mode of Action

It is known that benzylic halides, which are similar to this compound, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that Ethyl 2-amino-6-hydroxybenzoate may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that anthranilate synthase generates the ortho-amino benzoate, while aminodeoxychorismate synthase produces the nascent product on the way to paba in the folate biosynthetic pathway . This suggests that Ethyl 2-amino-6-hydroxybenzoate may affect similar pathways.

Result of Action

It is known that removing a benzylic hydrogen results in a smaller energy gain (and thus requires less energy) than removing a ring hydrogen, since the latter destroys the aromaticity of the ring . This suggests that Ethyl 2-amino-6-hydroxybenzoate may have similar effects.

Analyse Biochimique

Biochemical Properties

Ethyl 2-amino-6-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

Ethyl 2-amino-6-hydroxybenzoate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-amino-6-hydroxybenzoate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions often involve hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules. Additionally, Ethyl 2-amino-6-hydroxybenzoate can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-amino-6-hydroxybenzoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have also indicated that Ethyl 2-amino-6-hydroxybenzoate can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of Ethyl 2-amino-6-hydroxybenzoate vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can positively influence metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on organ function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.

Metabolic Pathways

Ethyl 2-amino-6-hydroxybenzoate is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds . It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which are involved in the breakdown of aromatic rings. These interactions can influence the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, Ethyl 2-amino-6-hydroxybenzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of Ethyl 2-amino-6-hydroxybenzoate can significantly impact its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its target compartments. The activity of Ethyl 2-amino-6-hydroxybenzoate can be influenced by its localization, as it may interact with different biomolecules within different cellular environments.

Propriétés

IUPAC Name |

ethyl 2-amino-6-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPIXNYJHKHSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743171 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64241-02-7 | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-6-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1401201.png)

![3-Iodo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1401212.png)